molecular formula C18H18N6O2 B11081702 4-(diphenylamino)-6-ethoxy-N'-hydroxy-1,3,5-triazine-2-carboximidamide

4-(diphenylamino)-6-ethoxy-N'-hydroxy-1,3,5-triazine-2-carboximidamide

Cat. No.: B11081702
M. Wt: 350.4 g/mol
InChI Key: KQXPUBYYLZTTEL-UHFFFAOYSA-N
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Description

4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylamine with ethyl chloroformate to form 4-(diphenylamino)-6-ethoxy-1,3,5-triazine. This intermediate is then reacted with hydroxylamine hydrochloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or diphenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Known for its use in organic light-emitting diodes (OLEDs).

    (E)-4-(3-(diphenylamino)phenyl)-1-(4-methoxyphenyl)-2-methylbut-3-en-1-one: Investigated for its antimicrobial properties.

Uniqueness

4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its triazine ring structure, combined with diphenylamino and ethoxy groups, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-ethoxy-N'-hydroxy-6-(N-phenylanilino)-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C18H18N6O2/c1-2-26-18-21-16(15(19)23-25)20-17(22-18)24(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,25H,2H2,1H3,(H2,19,23)

InChI Key

KQXPUBYYLZTTEL-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=N\O)/N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=NO)N

Origin of Product

United States

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